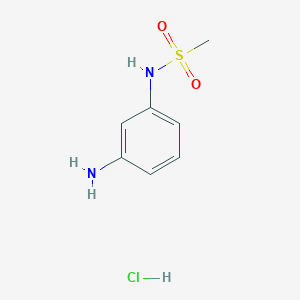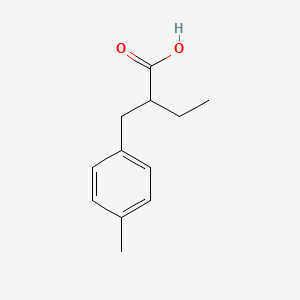![molecular formula C25H31N7O2 B3145309 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 571189-51-0](/img/structure/B3145309.png)
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Descripción general
Descripción
N-Metil Palbociclib es un derivado de Palbociclib, un inhibidor selectivo de las cinasas dependientes de ciclinas 4 y 6. Estas cinasas juegan un papel crucial en la regulación del ciclo celular, particularmente en la transición de la fase G1 a la fase S. Al inhibir estas cinasas, N-Metil Palbociclib puede detener eficazmente la proliferación de las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia del cáncer, particularmente en el cáncer de mama con receptor hormonal positivo y receptor 2 del factor de crecimiento epidérmico humano negativo .
Aplicaciones Científicas De Investigación
N-Metil Palbociclib tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de las cinasas dependientes de ciclinas.
Biología: Investigado por su papel en la regulación del ciclo celular y su potencial para detener la proliferación de células cancerosas.
Medicina: Explorado como un agente terapéutico para el cáncer de mama con receptor hormonal positivo y receptor 2 del factor de crecimiento epidérmico humano negativo.
Industria: Aplicaciones potenciales en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en la investigación farmacéutica
Safety and Hazards
Mecanismo De Acción
N-Metil Palbociclib ejerce sus efectos inhibiendo selectivamente las cinasas dependientes de ciclinas 4 y 6. Estas cinasas son esenciales para la fosforilación de la proteína del retinoblastoma, lo que permite a las células progresar de la fase G1 a la fase S del ciclo celular. Al inhibir estas cinasas, N-Metil Palbociclib previene la fosforilación de la proteína del retinoblastoma, deteniendo así la progresión del ciclo celular e inhibiendo la proliferación de las células cancerosas .
Compuestos similares:
Ribociclib: Otro inhibidor de la cinasa dependiente de ciclinas 4 y 6 utilizado en el tratamiento del cáncer de mama.
Abemaciclib: Similar a Palbociclib y Ribociclib, inhibe las cinasas dependientes de ciclinas 4 y 6, pero tiene un perfil farmacocinético diferente.
Singularidad: N-Metil Palbociclib es único debido a su estructura molecular específica, que permite la inhibición selectiva de las cinasas dependientes de ciclinas 4 y 6. Esta selectividad lo convierte en un potente inhibidor con menos efectos fuera del objetivo en comparación con otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclin-dependent kinases, which are essential for regulating the cell cycle . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of action of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound within the enzyme’s active site. Additionally, it can lead to changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one vary with different dosages in animal models. At low doses, it can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response.
Metabolic Pathways
6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA replication and repair . These interactions can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into the nucleus by nuclear transport proteins, where it can exert its effects on gene expression .
Subcellular Localization
The subcellular localization of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one is critical for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s biochemical and cellular effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-Metil Palbociclib implica varios pasos clave:
Reacción de cierre de anillo: El éster metílico de ácido 2-acetil-2-butenoico y el malononitrilo sufren una reacción de cierre de anillo en condiciones alcalinas para formar 1,4,5,6-tetrahidro-2-metoxil-4-metil-5-acetil-6-oxi-3-piridina carbonitrilo.
Reacción de sustitución: El intermedio formado reacciona con ciclopentano halogenado en presencia de un agente de unión ácida para producir N-ciclopentil-1,4,5,6-tetrahidro-2-metoxil-4-metil-5-acetil-6-oxi-3-piridinocarbonitrilo.
Reacción de condensación: Este intermedio luego sufre una reacción de condensación con N-[5-(1-piperazinil)-2-piridinil]guanidina para formar 6-acetil-8-ciclopentil-5,8-dihidro-5-metil-2-[5-(1-piperazinil)-2-piridinil]amino-pirido[2,3-d]pirimidin-7(6H)-ona.
Reacción de deshidrogenación: Finalmente, el intermedio se deshidrogena utilizando seleniato de sodio para producir N-Metil Palbociclib.
Métodos de producción industrial: La producción industrial de N-Metil Palbociclib sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica utilizar materias primas fácilmente disponibles, condiciones de reacción eficientes y procesos ecológicos para garantizar la rentabilidad y la sostenibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: N-Metil Palbociclib experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes:
Oxidación: El seleniato de sodio se utiliza comúnmente como agente oxidante.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Compuestos halogenados y agentes de unión ácida.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios intermedios que son cruciales para la síntesis de N-Metil Palbociclib .
Comparación Con Compuestos Similares
Ribociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in the treatment of breast cancer.
Abemaciclib: Similar to Palbociclib and Ribociclib, it inhibits cyclin-dependent kinases 4 and 6 but has a different pharmacokinetic profile.
Uniqueness: N-Methyl Palbociclib is unique due to its specific molecular structure, which allows for selective inhibition of cyclin-dependent kinases 4 and 6. This selectivity makes it a potent inhibitor with fewer off-target effects compared to other similar compounds .
Propiedades
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSZUBKCQUPZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107181 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-51-0 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571189-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethynylbenzo[b]thiophene](/img/structure/B3145228.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)






![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)
![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)

![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)
